molecular formula C14H16ClN3OS B4987361 N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide

N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide

Cat. No. B4987361
M. Wt: 309.8 g/mol
InChI Key: BIFSOQLJOUAFCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide, also known as CPTH2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research and drug development.

Mechanism of Action

N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide binds to the catalytic site of HAT, preventing the transfer of acetyl groups from acetyl-CoA to histones. This inhibition leads to the accumulation of hypoacetylated histones, which results in the downregulation of oncogenes and the upregulation of tumor suppressor genes.
Biochemical and Physiological Effects
Studies have shown that N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide can induce apoptosis and inhibit cell proliferation in various cancer cell lines, including breast cancer, prostate cancer, and leukemia. Additionally, N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been found to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in lab experiments is its specificity for HAT, which allows for targeted inhibition of oncogenes without affecting normal cells. However, N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the long-term effects of N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide on normal cells and tissues have not been fully studied.

Future Directions

Future research on N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide should focus on improving its solubility and bioavailability for in vivo applications. Additionally, the potential side effects of long-term N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide use should be studied to ensure its safety for clinical use. Furthermore, the role of N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in epigenetic regulation and its potential applications in other diseases, such as neurodegenerative disorders, should be explored.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide involves the reaction of 3-chlorobenzoyl chloride with 5-ethyl-4-methylimidazole-2-thiol in the presence of triethylamine and dichloromethane. The resulting product is then purified through column chromatography to obtain N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide in high yield and purity.

Scientific Research Applications

N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide has been found to inhibit the activity of histone acetyltransferase (HAT), which plays a crucial role in regulating gene expression and chromatin remodeling. This inhibition leads to a decrease in the expression of oncogenes and an increase in the expression of tumor suppressor genes, making N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)thio]acetamide a promising candidate for cancer therapy.

properties

IUPAC Name

N-(3-chlorophenyl)-2-[(4-ethyl-5-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS/c1-3-12-9(2)16-14(18-12)20-8-13(19)17-11-6-4-5-10(15)7-11/h4-7H,3,8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFSOQLJOUAFCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC(=N1)SCC(=O)NC2=CC(=CC=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[(5-ethyl-4-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

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